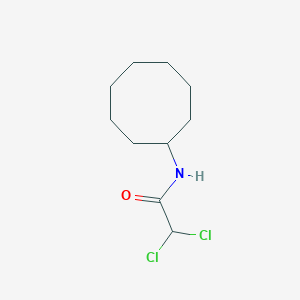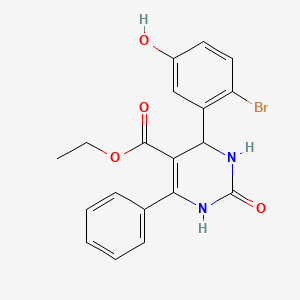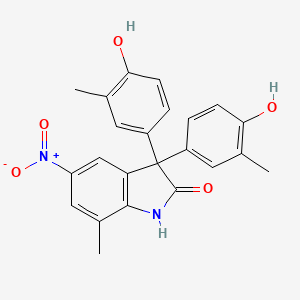
3,3-bis(4-hydroxy-3-methylphenyl)-7-methyl-5-nitro-1,3-dihydro-2H-indol-2-one
描述
3,3-bis(4-hydroxy-3-methylphenyl)-7-methyl-5-nitro-1,3-dihydro-2H-indol-2-one, commonly known as BHIN, is a synthetic compound that belongs to the family of indole derivatives. BHIN has gained significant attention in scientific research due to its potential applications in various fields, such as medicine, agriculture, and material science.
作用机制
The mechanism of action of BHIN involves the inhibition of various enzymes and signaling pathways. BHIN has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. BHIN has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Furthermore, BHIN has been found to inhibit the activity of protein kinase C (PKC), an enzyme that regulates various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
BHIN has been reported to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BHIN has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, BHIN has been found to reduce the levels of lipid peroxidation, a process that leads to cell damage and inflammation.
实验室实验的优点和局限性
BHIN has several advantages as a research tool. It is a synthetic compound, which allows for easy production and purification. BHIN is also stable under various conditions, making it suitable for use in a wide range of experiments. However, BHIN has some limitations, such as its relatively high cost and limited solubility in water. These limitations can make it challenging to use BHIN in certain experiments.
未来方向
There are several future directions for research on BHIN. One potential area of research is the development of BHIN-based drugs for the treatment of cancer and inflammation. Additionally, BHIN could be used as a tool for the study of various signaling pathways and enzymes. Furthermore, the synthesis of BHIN derivatives could lead to the development of compounds with improved properties, such as increased solubility and potency.
In conclusion, BHIN is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. BHIN has been found to possess anti-inflammatory, antioxidant, and antitumor properties. BHIN inhibits various enzymes and signaling pathways and has several biochemical and physiological effects. BHIN has several advantages as a research tool, but it also has some limitations. There are several future directions for research on BHIN, including the development of BHIN-based drugs and the synthesis of BHIN derivatives.
科学研究应用
BHIN has shown potential as a therapeutic agent in several scientific research studies. It has been reported to possess anti-inflammatory, antioxidant, and antitumor properties. BHIN has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, BHIN has been shown to have a protective effect on liver and kidney function.
属性
IUPAC Name |
3,3-bis(4-hydroxy-3-methylphenyl)-7-methyl-5-nitro-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-12-8-15(4-6-19(12)26)23(16-5-7-20(27)13(2)9-16)18-11-17(25(29)30)10-14(3)21(18)24-22(23)28/h4-11,26-27H,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWBHQGNUSPMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2(C3=CC(=C(C=C3)O)C)C4=CC(=C(C=C4)O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-5-nitrobenzamide](/img/structure/B3959628.png)
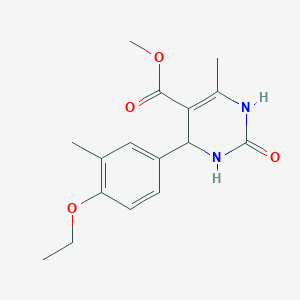
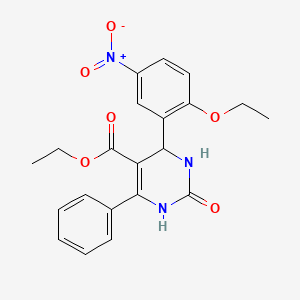
![methyl 4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B3959643.png)
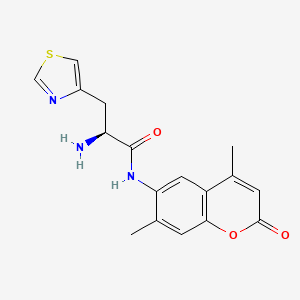

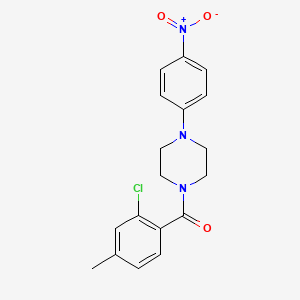
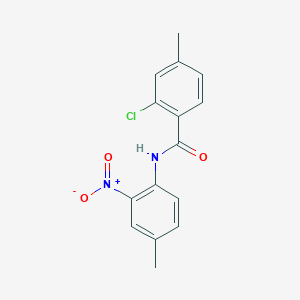
![4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B3959684.png)
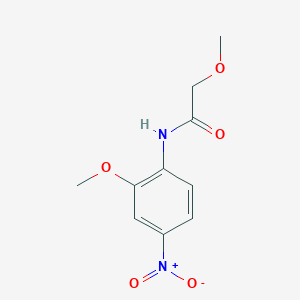
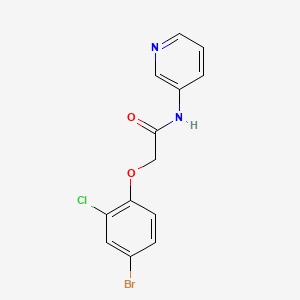
![2-(2-{[2-(aminocarbonyl)-4-nitrophenyl]amino}ethyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B3959717.png)
